molecular formula C9H15N3 B6152642 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole CAS No. 1463779-01-2

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6152642
CAS No.: 1463779-01-2
M. Wt: 165.2
InChI Key:
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Description

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For instance, 3-chloromethylpyrrolidine can react with 1-methylimidazole under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: The major product would be an oxidized derivative of the imidazole ring.

    Reduction: The major product would be a reduced form of the imidazole ring.

    Substitution: The major product would be a substituted imidazole derivative.

Scientific Research Applications

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various receptors, potentially modulating their activity.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    5-(Pyrrolidin-3-yl)methylimidazole: Similar structure but lacks the methyl group on the imidazole ring.

Uniqueness: 1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its utility in biological studies.

Properties

CAS No.

1463779-01-2

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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